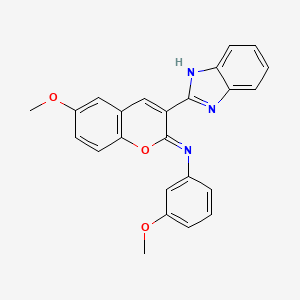
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine, also known as BMCI, is a novel compound that has been gaining attention in the scientific community. It belongs to the family of chromene derivatives and has been found to exhibit promising pharmacological activities.
Applications De Recherche Scientifique
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been reported to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Several research studies have been conducted to investigate the pharmacological activities of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine.
Mécanisme D'action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine has also been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine has been found to exhibit significant anti-inflammatory effects by reducing the levels of inflammatory mediators, such as prostaglandins and cytokines. It has also been reported to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine has been found to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine is its high yield obtained by the synthesis method reported in the JOC article. Another advantage is its wide range of pharmacological activities, which makes it a promising candidate for drug development. However, one of the limitations of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine is its poor solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
Orientations Futures
Several future directions can be explored with respect to 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine. One of the directions is to investigate its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-tumor effects and develop it as a potential anti-cancer drug. Further studies can also be conducted to investigate its mechanism of action and optimize its synthesis method to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine involves the condensation reaction of 3-(1H-benzimidazol-2-yl)-4-hydroxychromen-2-one and 3-methoxyaniline in the presence of a catalyst. This method has been reported in a research article published in the Journal of Organic Chemistry (JOC) by Zhang et al. in 2016. The yield of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine obtained by this method was found to be 85%.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-28-17-7-5-6-16(14-17)25-24-19(23-26-20-8-3-4-9-21(20)27-23)13-15-12-18(29-2)10-11-22(15)30-24/h3-14H,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKCCZSYOZNDJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC(=CC=C3)OC)C(=C2)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

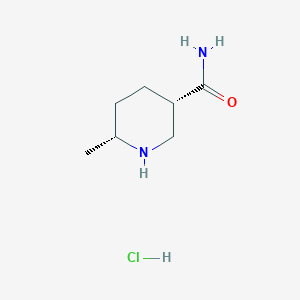
![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)prop-2-enamide](/img/structure/B2415672.png)
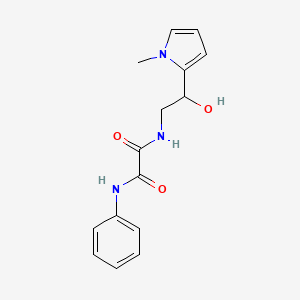
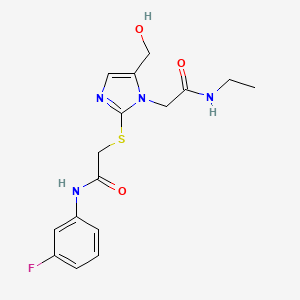
![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2415678.png)
![2-(4-bromophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2415679.png)
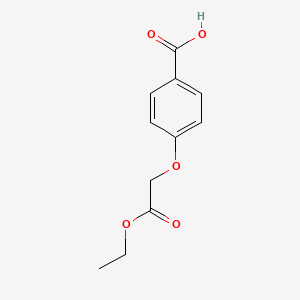
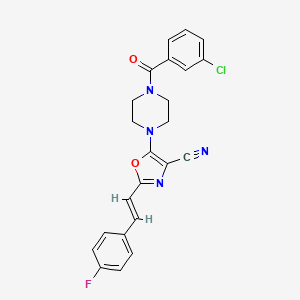
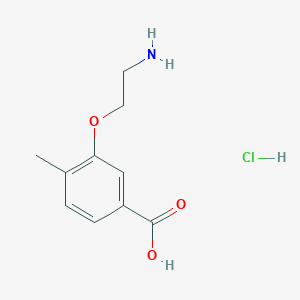
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2415687.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2415689.png)


![8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2415693.png)